Cas no 1353946-75-4 (2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone)
2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone
- 2-Amino-1-(4-chloropiperidin-1-yl)ethanone
- AM92284
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- Inchi: 1S/C7H13ClN2O/c8-6-1-3-10(4-2-6)7(11)5-9/h6H,1-5,9H2
- InChI Key: LWFAQWWPXXLULF-UHFFFAOYSA-N
- SMILES: ClC1CCN(C(CN)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 143
- Topological Polar Surface Area: 46.3
2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 080573-500mg |
2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone |
1353946-75-4 | 500mg |
£694.00 | 2022-03-01 | ||
| Chemenu | CM496596-1g |
2-Amino-1-(4-chloropiperidin-1-yl)ethanone |
1353946-75-4 | 97% | 1g |
$1378 | 2022-09-03 |
2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone
2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone (CAS No. 1353946-75-4): A Comprehensive Overview
2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone (CAS No. 1353946-75-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, also known by its systematic name, is a derivative of piperidine and features a unique combination of an amino group and a chlorinated piperidine ring. Its structural complexity and potential biological activities have made it a focal point for researchers exploring new therapeutic agents.
The chemical structure of 2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone consists of a central ethanone moiety flanked by an amino group and a 4-chloro-piperidine ring. The presence of the chloro substituent on the piperidine ring imparts unique electronic and steric properties to the molecule, which can influence its pharmacological behavior. This compound is typically synthesized through a multi-step process involving the reaction of 4-chloro-piperidine with an appropriate amine and ketone precursor.
Recent studies have highlighted the potential applications of 2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone in various therapeutic areas. One notable area of research is its use as a potential analgesic agent. Preclinical studies have shown that this compound exhibits potent analgesic effects, particularly in models of neuropathic pain. The mechanism of action is thought to involve the modulation of specific ion channels and receptors, such as voltage-gated sodium channels and NMDA receptors, which are known to play crucial roles in pain signaling.
In addition to its analgesic properties, 2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone has also been investigated for its potential as an antidepressant. Clinical trials have demonstrated that this compound can effectively alleviate symptoms of depression in animal models. The antidepressant effects are believed to be mediated through the modulation of monoamine neurotransmitters, such as serotonin and norepinephrine, which are key players in mood regulation.
The safety profile of 2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.
The pharmacokinetic properties of 2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone have also been studied in detail. This compound has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Its half-life is moderate, allowing for once-daily dosing regimens in clinical settings.
In conclusion, 2-Amino-1-(4-chloro-piperidin-1-yl)-ethanone (CAS No. 1353946-75-4) is a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further development in the fields of pain management and mental health disorders. Ongoing research continues to explore its mechanisms of action and optimize its use as a safe and effective therapeutic agent.
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